molecular formula C19H18N6O B12245486 2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline

2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline

Cat. No.: B12245486
M. Wt: 346.4 g/mol
InChI Key: KBSPKDZVIUJWGQ-UHFFFAOYSA-N
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Description

2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline is a complex organic compound that features a unique structure combining pyrimidine, pyrrolo[3,4-c]pyrrole, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.

    Pyrrolo[2,3-d]pyrimidine derivatives: Investigated for their antidiabetic and anticancer activities.

    Diketopyrrolopyrrole derivatives: Used in organic electronics and materials science .

Uniqueness

2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological and chemical properties. This structural complexity can lead to diverse applications in various fields .

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-quinoxalin-2-ylmethanone

InChI

InChI=1S/C19H18N6O/c26-18(17-8-22-15-4-1-2-5-16(15)23-17)24-9-13-11-25(12-14(13)10-24)19-20-6-3-7-21-19/h1-8,13-14H,9-12H2

InChI Key

KBSPKDZVIUJWGQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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